molecular formula C19H15N3O2S B3404274 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-benzylurea CAS No. 1207058-13-6

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-benzylurea

Cat. No.: B3404274
CAS No.: 1207058-13-6
M. Wt: 349.4
InChI Key: PYRNCANABCFNSZ-UHFFFAOYSA-N
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Description

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-benzylurea is a heterocyclic urea derivative featuring a benzofuran-substituted thiazole core linked to a benzylurea moiety.

Properties

IUPAC Name

1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-benzylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-18(20-11-13-6-2-1-3-7-13)22-19-21-15(12-25-19)17-10-14-8-4-5-9-16(14)24-17/h1-10,12H,11H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRNCANABCFNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-benzylurea typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran and thiazole intermediates, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-benzylurea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-benzylurea has shown promising anticancer properties. In vitro studies have evaluated its antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines exhibited varying degrees of sensitivity to treatment with this compound .

Antimicrobial Activity

Research has indicated that derivatives of this compound possess significant antimicrobial activity. For instance, structural modifications have led to enhanced efficacy against bacterial strains, suggesting potential use as an antibacterial agent .

Case Study 1: Anticancer Efficacy

A study published in MDPI evaluated a series of benzofuran-thiazole derivatives, including this compound. The findings highlighted its ability to inhibit cell growth effectively in multiple cancer types, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of similar compounds revealed that modifications to the thiazole ring enhanced activity against resistant bacterial strains. This study emphasized the importance of structural diversity in developing new antimicrobial agents .

Potential Applications

Given its diverse biological activities, this compound holds potential applications in:

  • Pharmaceutical Development : As a lead compound for designing new anticancer or antimicrobial drugs.
  • Research Tools : For studying cellular mechanisms involved in cancer progression and resistance.

Mechanism of Action

The mechanism of action of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-benzylurea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications
  • Benzofuran vs. Benzothiazole : The target compound replaces the sulfur atom in benzothiazole (e.g., in compounds from –4, 8–9) with an oxygen in benzofuran. This substitution reduces electron-withdrawing effects and may enhance solubility due to oxygen’s polarity .
  • Synthesis Routes: Benzothiazole-based thioureas (e.g., 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas) are synthesized via refluxing amines with aryl isothiocyanates in DMF (yields: ~79–87%) .
Substituent Variations
  • Aryl Groups : lists urea derivatives with diverse substituents (e.g., halogens, trifluoromethyl, methoxy) on the phenyl ring, yielding molecular weights ranging from 466.2 to 602.2 g/mol. The target compound’s benzyl group may confer lipophilicity comparable to 3-(trifluoromethyl)phenyl or chloro-substituted analogs .
  • Thiazole Modifications : highlights thiazole-anchored pyrazolyl benzoxazoles, demonstrating the versatility of thiazole in hybrid pharmacophores.

Physicochemical and Pharmacological Properties

Table 1: Comparative Data for Selected Analogs
Compound Core Structure Substituent (R) Molecular Weight (g/mol) Yield (%) Notable Properties
Target Compound Benzofuran-thiazole Benzyl ~365.4 (calculated) N/A Unknown (predicted higher solubility vs. benzothiazoles)
11a () Thiazole-piperazine 3-Fluorophenyl 484.2 85.1 High yield, no reported bioactivity
2a () Benzothiazole 2-Chlorophenyl ~314 (reported) 79 Thiourea derivative, pale-yellow liquid
1-(Benzothiazol-2-yl)-3-(4-nitrobenzoyl)thiourea () Benzothiazole 4-Nitrobenzoyl ~332.3 (calculated) 87 Antimicrobial potential, planar structure
VPC-14449 () Thiazole-imidazole 2,4-Dibromoimidazole N/A N/A Structural misassignment noted in synthesis
Key Observations:
  • Yield Trends : Benzothiazole thioureas (–4) and urea derivatives () show yields >79%, suggesting robust synthetic routes for thiazole-linked compounds.

Electronic and Steric Effects

  • Benzofuran vs.
  • Substituent Impact : Electron-withdrawing groups (e.g., -CF₃, -Cl) in analogs increase molecular weight and lipophilicity, which could enhance membrane permeability but reduce solubility .

Biological Activity

Overview

1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-benzylurea is a synthetic compound that integrates a benzofuran moiety with a thiazole ring and a benzylurea group. This unique structure is associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications span antimicrobial, antifungal, and anticancer activities, among others.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, notably the Epidermal Growth Factor Receptor (EGFR) . This receptor plays a crucial role in cell proliferation and survival, making it a significant target in cancer therapy.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial : Effective against various bacterial strains.
  • Antifungal : Demonstrated efficacy against fungi such as Candida albicans.
  • Antitumor : Exhibits cytotoxic effects on human tumor cell lines.

Research Findings

A review of the literature reveals significant findings regarding the biological activity of this compound:

  • Antimicrobial Activity :
    • A study highlighted that benzofuran derivatives, including those with thiazole rings, showed promising antimicrobial properties. For instance, compounds derived from benzofuran were tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) as low as 8 μg/mL for some derivatives .
  • Anticancer Activity :
    • In vitro studies have demonstrated that similar compounds exhibit antiproliferative effects on various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). For example, certain derivatives showed IC50 values in the range of 10–20 μM against these cell lines .
  • Structure-Activity Relationship (SAR) :
    • The introduction of specific functional groups at strategic positions on the benzofuran or thiazole moieties has been shown to enhance biological activity. For instance, substituents at the C-2 position of benzofuran have been linked to increased cytotoxicity .

Case Studies

Several case studies exemplify the compound's biological potential:

StudyFindingsBiological Activity
Synthesized derivatives displayed MIC values as low as 8 μg/mL against M. tuberculosis.Antimicrobial
Evaluated antiproliferative activity against multiple cancer cell lines with notable efficacy.Anticancer
Investigated structure–activity relationships leading to enhanced cytotoxicity in modified derivatives.Antitumor

Pharmacokinetics

The pharmacokinetic profile of benzofuran derivatives suggests improved bioavailability, which is critical for therapeutic applications. This allows for less frequent dosing regimens while maintaining effective plasma concentrations.

Q & A

Basic: What are the standard synthetic protocols for preparing 1-(4-(benzofuran-2-yl)thiazol-2-yl)-3-benzylurea?

The compound is typically synthesized via condensation reactions. For example, benzofuran-thiazole intermediates can be prepared by refluxing 2-bromoacetylbenzofuran with thioamide derivatives in ethanol (4–6 hours) . Subsequent coupling with benzyl isocyanate or substituted ureas under anhydrous conditions (DMF, 80–100°C) yields the target compound. Reaction progress is monitored via TLC, and purification involves crystallization from ethanol or acetone .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^13 \text{C} NMR identify aromatic protons (δ 7.2–8.5 ppm) and confirm urea/thiazole linkages .
  • X-ray crystallography : Resolves planar molecular geometry, hydrogen bonding (e.g., N–H⋯O/S interactions), and π-π stacking between benzofuran and thiazole rings (interplanar angles <5°) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in antimicrobial or anticancer activity often arise from structural variations (e.g., substituents on the benzyl or benzofuran groups). For example:

  • Electron-withdrawing groups (e.g., –NO2_2) on the benzyl moiety enhance antifungal activity but reduce solubility .
  • Thiazole ring methylation improves metabolic stability but may lower binding affinity .
    Methodology : Perform side-by-side bioassays under standardized conditions (e.g., MIC assays for antimicrobial activity) and correlate results with computational docking studies to identify critical substituent effects .

Advanced: How can the compound’s stability under biological conditions be optimized?

Instability in physiological media (e.g., hydrolysis of the urea linkage) can be mitigated by:

  • Introducing steric hindrance (e.g., ortho-substituted benzyl groups) to protect the urea carbonyl .
  • Replacing the benzyl group with heteroaromatic rings (e.g., pyridyl) to enhance π-stacking and reduce enzymatic degradation .
    Validation : Conduct stability assays in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) with HPLC monitoring over 24 hours .

Advanced: What strategies enhance its metal-coordination ability for catalytic or therapeutic applications?

The thiazole and urea moieties act as potential ligands for transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}). Strategies include:

  • Modifying the benzofuran ring with –SH or –NH2_2 groups to improve chelation .
  • Synthesizing Schiff base derivatives to form stable metal complexes (e.g., [Cu(L)Cl2_2]) with enhanced antibacterial activity .
    Analysis : Use cyclic voltammetry and UV-vis spectroscopy to confirm complex formation and assess redox activity .

Advanced: How to design SAR studies to prioritize derivatives for anticancer screening?

Structure-activity relationship (SAR) analysis should focus on:

  • Core modifications : Compare benzofuran vs. benzothiazole hybrids (e.g., benzothiazole derivatives show higher DNA intercalation ).
  • Substituent effects : Test –OCH3_3, –CF3_3, and –F groups on the benzyl ring for cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) .
    Methodology : Use multivariate statistical analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with IC50_{50} values .

Advanced: What computational methods predict solubility and bioavailability challenges?

Poor aqueous solubility (logP >3.5) is common due to aromatic stacking. Solutions include:

  • Co-crystallization : Use succinic acid or PEG-based co-formers to improve dissolution rates .
  • Prodrug design : Introduce phosphate or glycoside groups at the urea nitrogen for enhanced permeability .
    Validation : Perform molecular dynamics simulations (e.g., Desmond) to predict solubility parameters and in vitro Caco-2 permeability assays .

Advanced: How to address reproducibility issues in biological assays?

Variability often stems from:

  • Impurity profiles : Use preparative HPLC (≥95% purity) and quantify residual solvents via GC-MS .
  • Assay conditions : Standardize cell culture media (e.g., RPMI-1640 + 10% FBS) and incubation times (48–72 hours) for cytotoxicity assays .
    Documentation : Report detailed synthetic protocols, crystallographic data (CCDC codes), and assay conditions in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-benzylurea
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1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-benzylurea

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